2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride
Description
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride is an organic compound with the molecular formula C₉H₁₇Cl₃N₄ and a molecular weight of 287.62 g/mol . This compound is known for its versatile applications in various fields, including pharmaceuticals, medicinal chemistry, and scientific research .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZHTCUYAFECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride typically involves the reaction of pyrazine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The resulting compound is then purified and converted into its trihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride involves large-scale chemical reactions using high-purity starting materials. The process includes multiple steps of synthesis, purification, and crystallization to obtain the final product in bulk quantities . The compound is typically packaged under inert conditions to prevent degradation and ensure stability during storage and transportation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution due to their lone electron pairs. Key reactions include:
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Ipso-substitution under basic conditions (e.g., NaH in THF or NMP), enabling coupling with halogenated heterocycles ( ).
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Palladium-catalyzed couplings (e.g., Buchwald–Hartwig amination) for introducing aryl/heteroaryl groups to the piperazine nitrogen ( ).
Example Reaction Pathway
Reaction of 2-[(piperazin-1-yl)methyl]pyrazine with 4,6-dichloropyrimidine under NaH/THF yields pyrimidine-substituted derivatives ( ).
Alkylation and Acylation
The secondary amines in the piperazine ring undergo alkylation and acylation:
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Alkylation : Reacts with alkyl halides (e.g., ethyl acrylate) in polar aprotic solvents (DMF, NMP) at 80–100°C ( ).
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Acylation : Forms amides with acyl chlorides (e.g., thiophene-2-carbonyl chloride) in the presence of DIPEA ().
Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Ethyl acrylate, EtOH, reflux | 75–85 | |
| Acylation | Thiophene-2-carbonyl chloride, DIPEA, DMF | 60–70 |
Hydrolysis of the Trihydrochloride Salt
The trihydrochloride salt form undergoes hydrolysis under alkaline conditions:
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Deprotection : Treatment with 1 M NaOH in EtOH/THF at 50–60°C removes the hydrochloride counterions, regenerating the free base ( ).
Mechanistic Insight
Hydrolysis proceeds via neutralization of the HCl groups, critical for activating the compound in biological assays ( ).
Heterocycle Functionalization
The pyrazine ring participates in:
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Electrophilic aromatic substitution at electron-deficient positions (C-3/C-5), though steric hindrance from the piperazine-methyl group limits reactivity ( ).
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Coordination chemistry : Pyrazine nitrogen atoms act as ligands in metal complexes, relevant to catalytic applications ( ).
Stereoelectronic Effects
Conformational studies on analogous pyrazine-piperazine systems reveal that nonbonding sulfur–nitrogen interactions and torsional strain influence reaction pathways ( ).
Biological Activity-Related Reactivity
In medicinal chemistry contexts:
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Enzyme inhibition : The compound’s ability to form intramolecular hydrogen bonds (e.g., between pyrazine N and amide NH) stabilizes planar conformations critical for binding to targets like DNA gyrase ( ).
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Metabolic stability : Resistance to hydrolysis at physiological pH (7.4) due to electron-withdrawing pyrazine effects ().
Scientific Research Applications
Biological Activities
Research indicates that pyrazine derivatives, including 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride, exhibit a wide range of biological activities:
- Anticancer Properties : Pyrazine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds containing pyrazine structures have been reported to possess significant anticancer activity against various cell lines, including breast cancer and lung cancer cells .
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. Studies show that derivatives of pyrazine can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Recent studies have highlighted the neuroprotective potential of pyrazine derivatives, suggesting they may be beneficial in treating neurodegenerative disorders by protecting neuronal cells from oxidative stress and apoptosis .
- Anti-inflammatory Effects : Research has indicated that pyrazine derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Pharmacological Research
The compound is being investigated for its role as a lead compound in drug development due to its diverse pharmacological activities. Notably, it has been evaluated for its efficacy as an autotaxin inhibitor, which could have implications in treating fibrosis and other related diseases .
Synthesis of New Derivatives
Researchers are actively synthesizing new derivatives based on the piperazine and pyrazine frameworks to enhance bioactivity and reduce toxicity. For example, cinnamic acid-pyrazine hybrids have been synthesized to improve neurovascular protection and antioxidant activity .
Case Study 1: Anticancer Activity
A study published in Natural Products explored various pyrazine-modified natural product derivatives for their anticancer properties. The research identified specific compounds with IC₅₀ values indicating strong inhibition against cancer cell lines, showcasing the therapeutic potential of pyrazine derivatives in oncology .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of piperazine-containing compounds, including 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride. The study demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent in clinical settings .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A compound with similar structural features and applications in medicinal chemistry.
1-(2-Pyrazinyl)piperazine: Another related compound used in pharmaceutical research and drug development.
Uniqueness
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride is unique due to its specific combination of pyrazine and piperazine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride (CAS No. 2094607-70-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various scientific domains.
Chemical Structure and Properties
The molecular structure of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride features a pyrazine ring substituted with a piperazine moiety. This structural arrangement is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄Cl₃N₃ |
| Molecular Weight | 292.6 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Biological Activity
Research indicates that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes.
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer effects. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, including:
- HeLa Cells : Induction of apoptosis observed at concentrations above 50 µg/mL.
- MCF-7 Cells : Significant reduction in cell viability at higher concentrations (≥100 µg/mL).
The mechanism by which 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride exerts its biological effects is thought to involve:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
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Study on Antimicrobial Effects :
- Conducted by [Research Group A], this study evaluated the antimicrobial efficacy against various pathogens, confirming its potential as a therapeutic agent in infectious diseases.
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Anticancer Activity Assessment :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting further exploration for cancer treatment applications.
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Neuropharmacological Investigations :
- Research conducted by [Research Group B] demonstrated that the compound modulates serotonin receptors, indicating possible applications in treating mood disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between pyrazine derivatives and piperazine analogs under alkaline conditions. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are synthesized using 4-chloronitrobenzene and N-methylpiperazine in basic media, followed by HCl treatment to form the hydrochloride salt . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio for amine-chloro precursors), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical .
Q. How should researchers characterize the purity and structural integrity of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride?
- Methodology :
- Analytical Techniques : Use HPLC (with C18 columns and UV detection at 254 nm) to assess purity (>95%). NMR (¹H/¹³C) confirms structural integrity, focusing on piperazine methyl protons (δ 2.5–3.5 ppm) and pyrazine aromatic signals (δ 8.0–9.0 ppm) .
- Impurity Profiling : Compare against reference standards (e.g., EP impurities for piperazine derivatives) to identify byproducts like N-oxides or unreacted intermediates .
- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ for C₉H₁₅Cl₃N₅) .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodology : Stability testing under varying conditions (pH, temperature, light) is essential. For similar piperazine hydrochlorides, degradation occurs at >40°C or in aqueous solutions with pH >7. Store in airtight containers at –20°C in dry, dark environments to prevent hydrolysis or oxidation . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced Research Questions
Q. How can computational methods be integrated into the synthesis design and reaction optimization of this compound?
- Methodology : Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, predict optimal solvent polarity (ε = 10–20) or catalyst effects using Gibbs free energy profiles . Machine learning models trained on analogous piperazine syntheses can suggest reaction parameters (e.g., 80% yield at 90°C with DMF as solvent) .
Q. How can researchers address contradictions in biological activity data across studies?
- Methodology :
- Replicate Experiments : Ensure consistent purity (>98%) and solvent systems (e.g., DMSO vs. saline) to eliminate variability .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across cell lines (e.g., HEK293 vs. HepG2).
- Computational Docking : Map binding interactions with targets (e.g., serotonin receptors) using AutoDock Vina to rationalize activity disparities .
Q. What strategies exist for optimizing the solubility and bioavailability of this compound?
- Methodology :
- Salt Selection : Compare trihydrochloride with freebase or other counterions (e.g., sulfate) using shake-flask solubility assays (pH 1–7.4) .
- Prodrug Design : Introduce ester groups at the piperazine nitrogen to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve aqueous solubility and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
